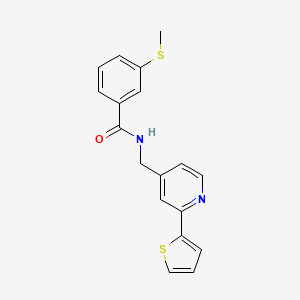
3-(methylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(methylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H16N2OS2 and its molecular weight is 340.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(methylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C18H16N2O_{S}$$$$_{2} |
| Molecular Weight | 340.5 g/mol |
| CAS Number | 2034437-31-3 |
This compound features a methylthio group, a thiophenyl moiety, and a pyridinyl group that contribute to its biological interactions.
The mechanism of action for this compound involves interaction with specific molecular targets, potentially including enzymes and receptors. Research indicates that compounds with similar structural features often exhibit modulating effects on signaling pathways, which can lead to various biological responses such as antimicrobial or anticancer activities .
Antimicrobial Activity
Studies have shown that the compound exhibits promising antimicrobial properties. For instance, derivatives of benzamides have been evaluated for their inhibitory effects against various bacterial strains. The presence of heterocyclic components like thiophenes has been linked to enhanced activity against microbial pathogens .
Anticancer Properties
Research indicates that compounds similar to this compound may possess anticancer properties. In vitro studies have demonstrated that such compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Specific attention has been given to their effects on various cancer cell lines, showing IC50 values in the low micromolar range .
Study 1: Antiviral Activity
A recent study highlighted the antiviral potential of benzamide derivatives. The compound was tested against viral infections in cell cultures, revealing significant inhibition at concentrations comparable to established antiviral agents. This suggests a potential application in developing antiviral therapeutics .
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition capabilities of similar compounds. The study found that certain derivatives could inhibit key enzymes involved in cancer metabolism, thereby reducing tumor growth in animal models. The specific binding affinity and selectivity for these targets were assessed using molecular docking studies .
Propiedades
IUPAC Name |
3-methylsulfanyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS2/c1-22-15-5-2-4-14(11-15)18(21)20-12-13-7-8-19-16(10-13)17-6-3-9-23-17/h2-11H,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKUOBLMCGYCRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













